Thien-2-ylacetate
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Overview
Description
Thien-2-ylacetate is a member of thiophenes. It is a conjugate base of a 2-thienylacetic acid.
Scientific Research Applications
Synthetic Applications
Thien-2-ylacetate derivatives are utilized in synthetic chemistry for various transformations and as building blocks in organic synthesis. For instance, the decarboxylative Claisen rearrangement of thien-2-ylmethyl tosylacetates leads to the formation of 2,3-disubstituted heteroaromatic products, showcasing the compound's utility in creating complex molecular structures (Craig et al., 2005).
Photovoltaic and Optical Materials
Thien-2-yl derivatives are also significant in the development of photovoltaic materials and optical recording media. For example, photochromic diarylethenes containing thien-2-yl groups have been investigated for their potential in three-wavelength photon-mode optical storage, demonstrating the ability to store and readout signals at multiple wavelengths without crosstalk, which is crucial for multi-wavelength optical recording systems (Pu et al., 2006).
Material Science and Polymer Synthesis
In material science, thien-2-ylacetate derivatives have been explored for their electronic properties and potential applications in electronic devices. For instance, the synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophenes results in compounds with blue emission characteristics, making them suitable for optoelectronic device applications (Pepitone et al., 2003).
Biological and Medicinal Chemistry
Although the initial requirements exclude drug use, dosage, and side effects, it's worth noting that thien-2-ylacetate derivatives have been investigated for potential therapeutic applications. For example, thien-2-yl substituted chlorins are studied as photosensitizers for photodynamic therapy and photodynamic antimicrobial chemotherapy, highlighting their potential in medical applications (Babu et al., 2021).
properties
Molecular Formula |
C6H5O2S- |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-thiophen-2-ylacetate |
InChI |
InChI=1S/C6H6O2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8)/p-1 |
InChI Key |
SMJRBWINMFUUDS-UHFFFAOYSA-M |
SMILES |
C1=CSC(=C1)CC(=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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